Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate
Description
This compound features a thiophene core substituted with a methyl ester at position 3, a methyl group at position 5, and an amino group at position 2 linked via a carbonyl to a 2-benzyl-5-oxopyrazolidin-3-yl moiety.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-13(18(24)25-2)17(26-11)19-16(23)14-9-15(22)20-21(14)10-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3,(H,19,23)(H,20,22) |
InChI Key |
QTLLAHOLKVMDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-benzyl-5-oxopyrazolidin-3-yl carbonyl chloride with 5-methylthiophene-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-{[(2-Benzyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-5-ethylthiophene-3-carboxylate
- Structural Differences :
- Ethyl ester (vs. methyl ester) at the thiophene-3-carboxylate position.
- Ethyl substituent (vs. methyl) at thiophene position 4.
- Molecular weight: 401.48 g/mol (vs. ~387 g/mol for the methyl analog, assuming similar core structure).
Thiencarbazone-methyl (Methyl 4-[(4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl]sulfamoyl-5-methylthiophene-3-carboxylate)
- Structural Differences: Sulfamoyl linkage to a triazolone ring (vs. pyrazolidinone). Methoxy and methyl substituents on the triazolone.
- Impact :
- Triazolone rings are common in herbicides due to their stability and interaction with plant acetolactate synthase (ALS).
- Molecular weight: ~412 g/mol (C₁₂H₁₄N₄O₇S₂).
- Applications :
Methyl 2-Amino-4-(4-Fluorophenyl)-5-methylthiophene-3-carboxylate (EN300-227718)
- Structural Differences: Fluorophenyl group at thiophene position 4 (vs. benzyl-pyrazolidinone). Amino group at position 2 (vs. acylated amino).
- Molecular weight: 265.31 g/mol (C₁₃H₁₂FNO₂S) .
Methyl 2-[(2H-1,3-Benzodioxole-5-carbonyl)amino]-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
- Structural Differences: Benzodioxole-carbonyl group (vs. pyrazolidinone-carbonyl). Chlorophenyl substituent at thiophene position 4.
- Molecular weight: 429.88 g/mol (C₂₁H₁₆ClNO₅S) .
Comparative Data Table
Key Findings and Implications
Heterocyclic Moieties: Pyrazolidinone: May target mammalian enzymes (e.g., Bcl-2 proteins), suggesting medicinal applications. Triazolone: Imparts herbicide activity via ALS inhibition .
Substituent Effects :
- Fluorine/Chloro : Enhance binding through electronic effects (e.g., EN300-227718 ).
- Benzodioxole : Increases metabolic stability due to aromatic rigidity .
Synthetic Methods: Pyrazolidinone derivatives may require multi-step coupling (e.g., amide bond formation). Triazolone herbicides benefit from imidazole-base catalysis for high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
